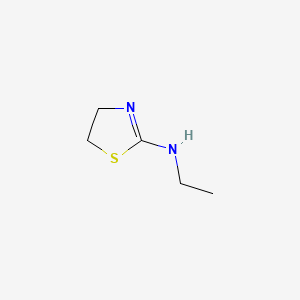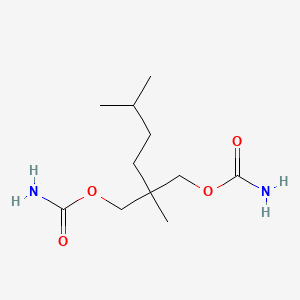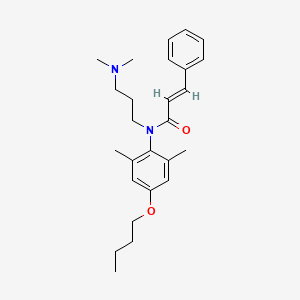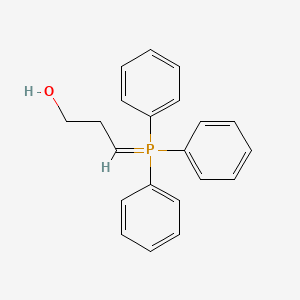
3-(Triphenyl-lambda~5~-phosphanylidene)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Triphenyl-lambda~5~-phosphanylidene)propan-1-ol: is an organophosphorus compound with the molecular formula C21H21OP and a molecular weight of 320.365 g/mol . This compound is characterized by the presence of a triphenylphosphoranyl group attached to a propanol backbone. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Triphenyl-lambda~5~-phosphanylidene)propan-1-ol typically involves the reaction of triphenylphosphine with an appropriate alkyl halide, followed by hydrolysis. One common method involves the use of 3-hydroxypropyl triphenylphosphonium bromide as a precursor . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and advanced purification techniques to obtain the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Triphenyl-lambda~5~-phosphanylidene)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the triphenylphosphoranyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-(Triphenyl-lambda~5~-phosphanylidene)propan-1-ol is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various organophosphorus compounds and is involved in catalytic reactions.
Biology: The compound has applications in biological research, particularly in the study of enzyme mechanisms and protein interactions. It is used to modify proteins and study their functions.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug design and development, particularly in the synthesis of phosphine-based drugs.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Triphenyl-lambda~5~-phosphanylidene)propan-1-ol involves its interaction with various molecular targets. The triphenylphosphoranyl group can act as a ligand, forming complexes with metal ions and enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 3-(Triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione
- tert-butyl (triphenyl-lambda~5~-phosphanylidene)carbamate
Comparison: Compared to similar compounds, 3-(Triphenyl-lambda~5~-phosphanylidene)propan-1-ol is unique due to its specific structure and reactivity. The presence of the propanol group provides additional functional versatility, allowing it to participate in a wider range of chemical reactions. Its applications in various fields, including chemistry, biology, medicine, and industry, highlight its multifaceted utility.
Properties
CAS No. |
21663-26-3 |
|---|---|
Molecular Formula |
C21H21OP |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-(triphenyl-λ5-phosphanylidene)propan-1-ol |
InChI |
InChI=1S/C21H21OP/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,18,22H,10,17H2 |
InChI Key |
KKSFAHIKDBDTKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=CCCO)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-Hydroxyphenoxy)phenoxy]phenol](/img/structure/B14705988.png)

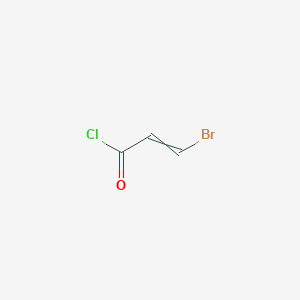
![Methyl 5-chloro-2-(2-{[(4-chlorophenyl)methyl]amino}-2-oxoethoxy)benzoate](/img/structure/B14706010.png)
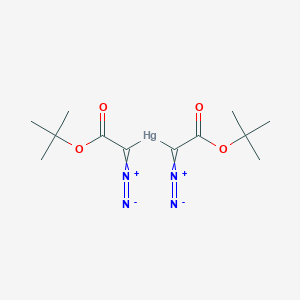

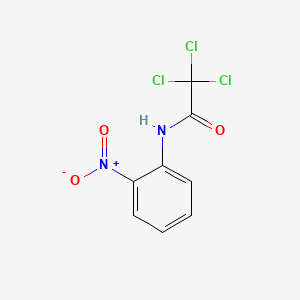
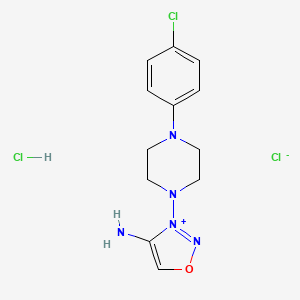
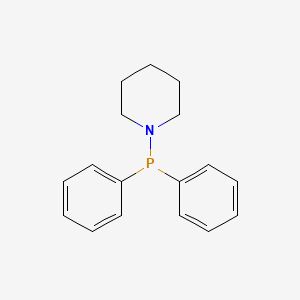
![[(Diethylamino)(fluoro)oxo-lambda~6~-sulfanylidene]sulfamyl fluoride](/img/structure/B14706040.png)

